

# Momelotinib ACVR1 inhibition versus other JAK inhibitors

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Momelotinib

CAS No.: 1056634-68-4

Cat. No.: S001626

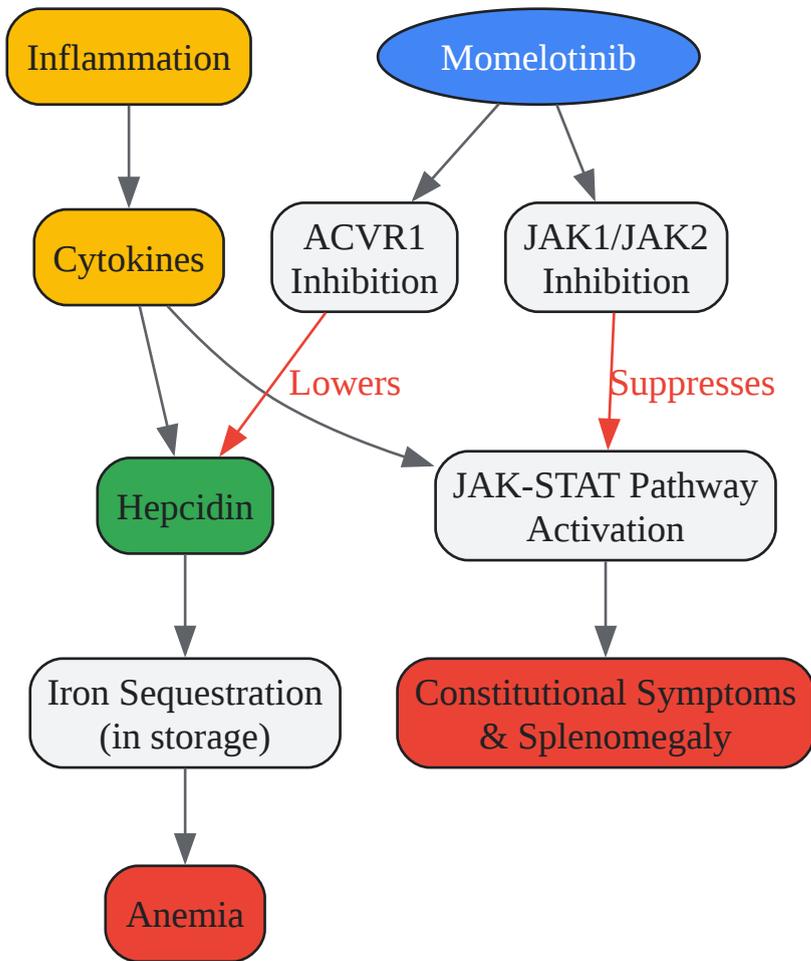
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## Mechanism of Action: Dual Pathway Inhibition

**Momelotinib's** unique efficacy in treating MF-related anemia stems from its novel mechanism of action that targets two key signaling pathways.

- **JAK1/JAK2 Inhibition:** Like ruxolitinib, **momelotinib** inhibits JAK1 and JAK2, which dampens the dysregulated JAK-STAT signaling responsible for constitutional symptoms and splenomegaly in MF [1] [2].
- **ACVR1 Inhibition and Heparin Suppression:** This is **momelotinib's** differentiating mechanism. ACVR1 is a key regulator of hepcidin, the master iron regulator [1] [3] [4]. In MF, chronic inflammation leads to elevated hepcidin levels, which traps iron in storage and creates functional iron deficiency for red blood cell production. By inhibiting ACVR1, **momelotinib lowers hepcidin production**, mobilizing stored iron and making it available for effective erythropoiesis, thereby improving anemia [3] [5] [4].

The diagram below illustrates how **momelotinib** targets both JAK-STAT and hepcidin signaling pathways.



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## Clinical Trial and Real-World Evidence

**Momelotinib's** anemia benefits are consistently demonstrated across clinical trials and real-world studies, particularly in transfusion-dependent patients.

| Trial / Study Name | Study Design & Population | Transfusion Independence (TI) Rate | Spleen Volume Response (SVR35) | Symptom Response (TSS50) |
|--------------------|---------------------------|------------------------------------|--------------------------------|--------------------------|
|--------------------|---------------------------|------------------------------------|--------------------------------|--------------------------|

| **MOMENTUM** [1] | Phase 3; JAKi-exp, anemic, symptomatic MF vs Danazol | **Momelotinib:** 30% Danazol: 20% | **Momelotinib:** Significant vs control [1] | **Momelotinib:** Significant vs control [1] |

**SIMPLIFY-1** [1] [5] | Phase 3; JAKi-naïve MF vs Ruxolitinib | **Momelotinib**: 67% Ruxolitinib: 49% | **Momelotinib**: 26.5% **Ruxolitinib**: 40% | **Momelotinib**: Non-inferior to Rux [1] | | **SIMPLIFY-2** [4] | Phase 3; JAKi-exp MF vs Best Available Therapy (BAT) | **Momelotinib**: 43% BAT: 21% | **Momelotinib**: Significant vs BAT [4] | **Momelotinib**: Significant vs BAT [4] | | **MOMGEFIN (Real-World)** [5] | Observational; JAKi-exp & naïve MF (Spain) | 27% at 3 mos; 31% at 6 mos (in TD patients) | 24% of patients | 92% of patients |

## Key Experimental Protocols

For researchers, the core experiments validating **momelotinib**'s efficacy are detailed in major clinical trials.

- **MOMENTUM Trial Protocol (NCT04173494)** [1]:
  - **Objective**: Evaluate **momelotinib** vs. danazol in symptomatic and anemic MF patients previously treated with a JAK inhibitor.
  - **Primary Endpoints**: Total Symptom Score (TSS) reduction  $\geq 50\%$  (TSS50) at Week 24.
  - **Key Secondary Endpoints**: Transfusion Independence (TI) status and Splenic Response Rate (SRR;  $\geq 35\%$  volume reduction, SVR35) at Week 24.
  - **TI Definition**: No red blood cell transfusions in the 12 weeks before Week 24, with a hemoglobin level  $\geq 8$  g/dL.
- **SIMPLIFY-1 Trial Protocol (NCT01969838)** [1] [5]:
  - **Objective**: Compare **momelotinib** to ruxolitinib in JAK inhibitor-naïve MF patients.
  - **Primary Endpoint**: Splenic Response Rate (SVR35) at Week 24.
  - **Key Measured Outcomes**: Transfusion Independence (TI) rate and Symptom Response (TSS50).

## Research and Clinical Application

**Momelotinib** addresses a critical unmet need in MF treatment, informing both clinical practice and future drug development.

- **Clinical Positioning**: **Momelotinib** is a preferred first-line JAK inhibitor for MF patients presenting with symptomatic splenomegaly and concomitant anemia, especially if transfusion-dependent [5]. In the absence of significant anemia, ruxolitinib may remain an option for symptom and spleen control [5].

- **Research Implications:** The success of ACVR1 inhibition opens avenues for targeting the hepcidin pathway in other myeloid neoplasms characterized by ineffective erythropoiesis and anemia, such as myelodysplastic syndromes (MDS) [3].

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To cite this document: Smolecule. [Momelotinib ACVR1 inhibition versus other JAK inhibitors]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b001626#momelotinib-acvr1-inhibition-versus-other-jak-inhibitors]

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